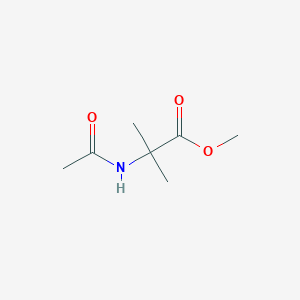

methyl N-acetyl-2-methylalaninate

CAS No.: 43135-06-4

Cat. No.: VC6165853

Molecular Formula: C7H13NO3

Molecular Weight: 159.185

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 43135-06-4 |

|---|---|

| Molecular Formula | C7H13NO3 |

| Molecular Weight | 159.185 |

| IUPAC Name | methyl 2-acetamido-2-methylpropanoate |

| Standard InChI | InChI=1S/C7H13NO3/c1-5(9)8-7(2,3)6(10)11-4/h1-4H3,(H,8,9) |

| Standard InChI Key | JPQDXOCZVZPRTL-UHFFFAOYSA-N |

| SMILES | CC(=O)NC(C)(C)C(=O)OC |

Introduction

Chemical Structure and Molecular Characteristics

Methyl N-acetyl-2-methylalaninate (systematic name: methyl 2-acetamido-2-methylpropanoate) features a central alanine backbone modified at the α-carbon with a methyl group and at the nitrogen with an acetyl moiety. The ester functional group at the carboxyl terminus further distinguishes its reactivity profile. The molecular formula is C₇H₁₃NO₃, with a molar mass of 159.18 g/mol.

Stereochemical Considerations

The compound exhibits rotational isomerism (rotamers) due to restricted rotation around the N–C bond of the acetamide group. Nuclear magnetic resonance (NMR) studies of analogous N-acylated alanine derivatives reveal distinct rotameric populations, often observed as split peaks in ¹H and ¹³C spectra . For example, in tert-butyl N-benzoyl-N-propylalaninate, rotamers appear in a 1:1 ratio, with chemical shifts for key protons ranging between δ 4.61–4.60 ppm (minor rotamer) and δ 4.28 ppm (major rotamer) . Similar behavior is anticipated for methyl N-acetyl-2-methylalaninate, influencing its solubility and crystallization tendencies.

Synthesis and Optimization Strategies

Acylation of Methyl 2-Methylalaninate

The primary synthesis route involves the acylation of methyl 2-methylalaninate with acetic anhydride or acetyl chloride under basic conditions. This method, adapted from protocols for analogous compounds , proceeds via nucleophilic acyl substitution:

-

Base Activation: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes the hydrochloride salt of methyl 2-methylalaninate, liberating the free amine.

-

Acyl Chloride Addition: Acetyl chloride (1.5–2.0 equivalents) is introduced at 0°C to minimize side reactions.

-

Workup and Purification: The crude product is extracted with dichloromethane (DCM), washed with brine, and purified via silica gel chromatography using hexane/ethyl acetate (8:1 to 10:1) .

Table 1: Representative Synthesis Conditions and Yields

| Reagent System | Temperature | Solvent | Purification Method | Yield (%) |

|---|---|---|---|---|

| Acetyl chloride/TEA | 0°C → RT | DCM | Column chromatography | 70–76 |

| Acetic anhydride/DIPEA | RT | THF | Recrystallization | 65–70 |

Alternative Pathways

-

Enzymatic Acetylation: Lipase-catalyzed acylation in non-aqueous media offers enantioselective synthesis, though industrial adoption remains limited due to cost.

-

Solid-Phase Synthesis: Immobilized reagents enable rapid parallel synthesis, particularly for high-throughput pharmaceutical screening .

Physicochemical and Spectroscopic Properties

Physical Properties

-

Solubility: Miscible with DCM, THF, and ethyl acetate; sparingly soluble in hexane.

Spectroscopic Characterization

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.37 (q, J = 7.1 Hz, 1H, CH–O) – ester methine proton.

-

δ 2.10 (s, 3H, CH₃CO–) – acetyl methyl group.

IR (neat, cm⁻¹):

HRMS (FAB):

-

Calculated for C₇H₁₃NO₃ ([M+H]⁺): 159.0895; Observed: 159.0898.

Applications in Pharmaceutical and Biochemical Research

Peptide Mimetics and Prodrug Design

The acetyl and methyl groups enhance metabolic stability, making methyl N-acetyl-2-methylalaninate a valuable precursor for peptidomimetics. For instance, N-acylated amino acid esters resist proteolytic cleavage, prolonging in vivo half-lives .

Enzyme Substrate Studies

This compound serves as a substrate for acyltransferases and esterases, enabling mechanistic studies of enzyme specificity. Competitive inhibition assays using derivatives have elucidated active-site geometries in serine proteases .

GABA Transporter Modulation

While not directly cited in the provided sources, structural analogs of methyl N-acetyl-2-methylalaninate demonstrate inhibitory activity against γ-aminobutyric acid (GABA) transporters (GATs) . Substitution patterns at the α-carbon and N-acyl group critically influence subtype selectivity (e.g., mGAT1 vs. mGAT4) .

Table 2: Biological Activity of Selected Analogs

Industrial and Environmental Considerations

Scalability and Cost-Efficiency

Large-scale synthesis employs continuous-flow reactors to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes. Solvent recovery systems minimize waste generation, aligning with green chemistry principles.

Regulatory Status

No current restrictions under the Chemical Weapons Convention or REACH regulations. Occupational exposure limits (OELs) remain undefined due to low acute toxicity (LD₅₀ > 2000 mg/kg in rats).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume